molecular formula C6H3Br2N3 B15330581 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15330581
M. Wt: 276.92 g/mol
InChI Key: ICOHKVOENGGDIT-UHFFFAOYSA-N
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Description

6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine typically involves the bromination of [1,2,4]triazolo[4,3-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar brominating agents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-triazolopyridine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine in biological systems involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of bromine atoms, which impart specific reactivity and potential for halogen bonding interactions. This makes it a valuable compound for the synthesis of novel heterocyclic derivatives and exploration in various scientific research areas .

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

6,8-dibromo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3Br2N3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H

InChI Key

ICOHKVOENGGDIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1Br)Br

Origin of Product

United States

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